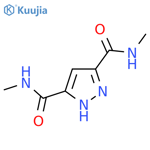グリシンアミドリボヌクレオチド
グリシンアミドリボヌクレオチド(GAR)は、デノボプリン生合成経路の中間体であり、ヌクレオチド代謝において重要な役割を果たします。GAR合成酵素によってホスホリボスアミンが酵素的に変換されることで生成され、イノシン一リン酸(IMP)の合成の初期段階を示すものであり、これはアデノシンおよびグアノシンヌクレオチドの前駆体です。GARは生化学的研究において注目されており、特にプリン生合成、酵素キネティクスおよび代謝調節に関する研究において重要です。この化合物の構造特異性により、プリン生合成酵素であるGARトランスフォルミラーゼやAIR合成酵素のメカニスティックな詳細な解析に価値があります。研究者はこれらの酵素を標的とした潜在的な阻害剤の探索にGARを利用し、がんや微生物感染症などにおけるヌクレオチド代謝の異常が関与する疾患における治療的応用が期待されています。さらに、GARは分析法における基準物質として機能し、代謝研究におけるプリン経路の中間体の正確な定量を保証します。特定の条件下では不安定であるため、GARの取り扱いには保存条件や実験条件に注意を払う必要があります。その生合成中間体としての役割は、基礎的および応用的な生化学的研究において重要な意義を示しており、細胞代謝に関する洞察や潜在的な薬剤開発戦略への貢献をもたらします。

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
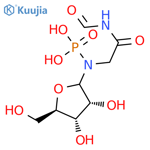 |
Formylglycinamide Ribotide | 349-34-8 | C8H15N2O9P |
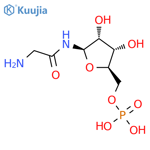 |
Acetamide,2-amino-N-(5-O-phosphono-b-D-ribofuranosyl)- | 10074-18-7 | C7H15N2O8P |
関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
推奨される供給者
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
-

-

-
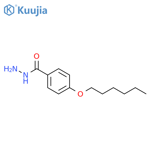 4-(Hexyloxy)benzohydrazide Cas No: 64328-63-8
4-(Hexyloxy)benzohydrazide Cas No: 64328-63-8 -
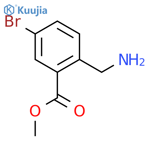
-
